molecular formula C28H21ClN2O2 B11608445 1-{3-[(E)-2-{8-[(2-chlorobenzyl)oxy]quinolin-2-yl}ethenyl]-1H-indol-1-yl}ethanone

1-{3-[(E)-2-{8-[(2-chlorobenzyl)oxy]quinolin-2-yl}ethenyl]-1H-indol-1-yl}ethanone

Cat. No.: B11608445
M. Wt: 452.9 g/mol
InChI Key: YKNLMADATOMTCD-JQIJEIRASA-N
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Description

1-{3-[(1E)-2-{8-[(2-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}ETHENYL]-1H-INDOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a quinoline and indole moiety

Preparation Methods

The synthesis of 1-{3-[(1E)-2-{8-[(2-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}ETHENYL]-1H-INDOL-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{3-[(1E)-2-{8-[(2-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}ETHENYL]-1H-INDOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline and indole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{3-[(1E)-2-{8-[(2-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}ETHENYL]-1H-INDOL-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to natural products.

    Industry: Used in the development of advanced materials with unique properties, such as light-emitting diodes (LEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 1-{3-[(1E)-2-{8-[(2-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}ETHENYL]-1H-INDOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The quinoline and indole moieties can interact with various enzymes and receptors, modulating their activity. This compound may also participate in electron transfer processes, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

1-{3-[(1E)-2-{8-[(2-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}ETHENYL]-1H-INDOL-1-YL}ETHAN-1-ONE can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.

    Indole derivatives: Compounds with an indole structure are known for their diverse pharmacological properties.

    Chlorophenyl compounds: These compounds contain a chlorophenyl group and are often used in medicinal chemistry for their bioactive properties.

The uniqueness of 1-{3-[(1E)-2-{8-[(2-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}ETHENYL]-1H-INDOL-1-YL}ETHAN-1-ONE lies in its combination of these structural features, which can result in unique chemical and biological properties.

Properties

Molecular Formula

C28H21ClN2O2

Molecular Weight

452.9 g/mol

IUPAC Name

1-[3-[(E)-2-[8-[(2-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]indol-1-yl]ethanone

InChI

InChI=1S/C28H21ClN2O2/c1-19(32)31-17-21(24-9-3-5-11-26(24)31)14-16-23-15-13-20-8-6-12-27(28(20)30-23)33-18-22-7-2-4-10-25(22)29/h2-17H,18H2,1H3/b16-14+

InChI Key

YKNLMADATOMTCD-JQIJEIRASA-N

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)/C=C/C3=NC4=C(C=CC=C4OCC5=CC=CC=C5Cl)C=C3

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=CC3=NC4=C(C=CC=C4OCC5=CC=CC=C5Cl)C=C3

Origin of Product

United States

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